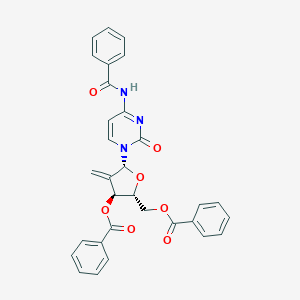

(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate, also known as (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate, is a useful research compound. Its molecular formula is C31H25N3O7 and its molecular weight is 551.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Novel Nucleosides as Potent Influenza Viral Inhibitors

A study by Vedula et al. (2010) explored the synthesis and evaluation of a series of C-3' modified ribose nucleosides as potent influenza virus inhibitors. These compounds were designed by modifying known nucleoside structures to enhance anti-influenza viral activity. Their research could provide a foundational understanding of how similar compounds, including those with benzamido-pyrimidinyl and benzoate moieties, might be developed for antiviral applications (Vedula et al., 2010).

Asymmetric Synthesis of Taxol Side Chain

Er and Coşkun (2009) demonstrated the use of cis-(-)-Menthyl phenylglycidates in the asymmetric synthesis of the taxol side chain, highlighting the importance of precise stereochemistry in the synthesis of biologically active compounds. This research underscores the relevance of stereochemically defined compounds, such as the one you're inquiring about, in the synthesis of pharmaceuticals (Er & Coşkun, 2009).

Aldose Reductase Inhibitors

Saeed et al. (2014) synthesized and evaluated a series of oxothiazolidine benzoate and acetate derivatives as inhibitors of aldehyde and aldose reductase (ALR1 and ALR2), enzymes implicated in diabetic complications. Their work on benzamido-oxothiazolidines as potent and partly selective inhibitors could provide insight into the therapeutic potential of compounds with benzamido moieties for managing diabetes-related complications (Saeed et al., 2014).

Wirkmechanismus

Target of Action

Sofosbuvir Impurity 4, also known as Cytidine, N-benzoyl-2-deoxy-2-methylene-,3,5-dibenzoate(9CI) or (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate, primarily targets the Hepatitis C Virus (HCV) NS5B polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

As a prodrug nucleotide analog, Sofosbuvir Impurity 4 is metabolized into its active form, which acts as a defective substrate for NS5B . This interaction inhibits the NS5B RNA-dependent RNA polymerase, thereby disrupting the replication of the HCV .

Biochemical Pathways

The compound affects the biochemical pathway of HCV replication. By inhibiting the NS5B polymerase, it disrupts the transcription of Hepatitis C viral RNA, which is essential for the virus’s high replicative rate and genetic diversity .

Pharmacokinetics

The pharmacokinetics of Sofosbuvir Impurity 4 involves its metabolism into an active form that inhibits the HCV NS5B polymerase . The compound exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . It is also noted that the compound is slightly soluble in water, freely soluble in dehydrated ethanol and acetone, soluble in 2-propanol, and insoluble in heptane .

Result of Action

The result of the compound’s action is the inhibition of HCV replication, which is achieved by disrupting the transcription of Hepatitis C viral RNA . This leads to a reduction in the virus’s replicative rate and genetic diversity, thereby helping to control the infection .

Action Environment

The action of Sofosbuvir Impurity 4 is influenced by various environmental factors. For instance, its solubility in different solvents can impact its bioavailability . Additionally, the compound should be stored at a temperature below 30 °C in a well-closed container . It’s also worth noting that Sofosbuvir Impurity 4 may exhibit polymorphism, which could potentially affect its pharmacological properties .

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-methylideneoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25N3O7/c1-20-26(41-30(37)23-15-9-4-10-16-23)24(19-39-29(36)22-13-7-3-8-14-22)40-28(20)34-18-17-25(33-31(34)38)32-27(35)21-11-5-2-6-12-21/h2-18,24,26,28H,1,19H2,(H,32,33,35,38)/t24-,26+,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBGOHQHURYWRS-MAARLIENSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.